Bis(2-chloroethyl) phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(2-chloroethyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGHIGLOERPWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184485 | |

| Record name | Bis(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3040-56-0 | |

| Record name | Bis(2-chloroethyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3040-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QN9Y6ZFZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bis(2-chloroethyl) phosphate chemical structure and properties

An In-depth Technical Guide to Bis(2-chloroethyl) Phosphate: Structure, Properties, and Analysis

Introduction

This compound (BCEP) is an organophosphate compound primarily recognized as a significant metabolite of the widely used flame retardant and plasticizer, Tris(2-chloroethyl) phosphate (TCEP).[1] While TCEP has been incorporated into a vast array of consumer and industrial products, including polyurethane foams, plastics, and textiles to meet flammability standards, concerns over its persistence, bioaccumulation, and toxicity have grown.[2][3][4][5] Consequently, BCEP has emerged as a crucial biomarker for assessing human and environmental exposure to TCEP. Understanding the chemical and physical characteristics of BCEP, along with robust methods for its synthesis and detection, is paramount for researchers in toxicology, environmental science, and drug metabolism. This guide provides a comprehensive technical overview of BCEP, from its fundamental chemical structure to detailed protocols for its analysis, designed for scientists and professionals in the field.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all further scientific investigation. BCEP is a dialkyl phosphate characterized by two 2-chloroethyl ester groups.[6]

Chemical Structure and Identifiers

The molecular structure of BCEP is central to its chemical behavior and its function as a metabolite.

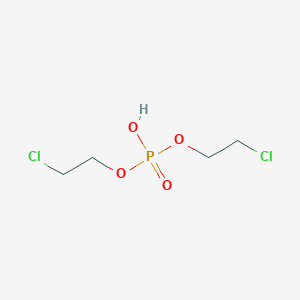

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | bis(2-chloroethyl) hydrogen phosphate | [6] |

| CAS Number | 3040-56-0 | [6] |

| Molecular Formula | C₄H₉Cl₂O₄P | [6][7] |

| Molecular Weight | 222.99 g/mol | [6][7] |

| SMILES | C(CCl)OP(=O)(O)OCCCl | [6] |

| InChIKey | PMGHIGLOERPWGC-UHFFFAOYSA-N |[6] |

Physicochemical Properties

The physicochemical properties of BCEP influence its environmental fate, bioavailability, and the analytical methods required for its detection. As an environmental metabolite, comprehensive experimental data for the pure substance is limited; however, computed properties provide valuable estimates.

Table 2: Physicochemical Properties of this compound (BCEP)

| Property | Value | Type | Source |

|---|---|---|---|

| Molecular Weight | 222.99 g/mol | Computed | [6] |

| XLogP3 | 0.2 | Computed | [6] |

| Topological Polar Surface Area | 74.6 Ų | Computed | [6] |

| Hydrogen Bond Donor Count | 1 | Computed | [6] |

| Hydrogen Bond Acceptor Count | 4 | Computed | [6] |

| Physical State | Not specified, likely a liquid or low-melting solid | - | - |

For context, the parent compound, TCEP (CAS: 115-96-8), is a colorless to light yellow viscous liquid with a density of approximately 1.39 g/mL, a boiling point of 192 °C at 10 mmHg, and a water solubility of 7,000 mg/L.[2][3][8] The hydrolysis of one ester group to form BCEP significantly increases polarity, which is expected to increase its water solubility and decrease its volatility compared to TCEP.

Part 2: Synthesis and Analytical Detection

The ability to synthesize BCEP as an analytical standard and accurately detect it in complex matrices is fundamental to toxicological and environmental research.

Laboratory-Scale Synthesis

While not commercially produced on a large scale, BCEP can be synthesized in the laboratory for use as a reference standard. A common approach for creating phosphate esters is the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohol. In this case, a controlled reaction with 2-chloroethanol is employed.

Caption: Representative workflow for the laboratory synthesis of BCEP.

This protocol describes a plausible method based on standard organophosphorus chemistry principles, analogous to the synthesis of related compounds.[9][10]

-

Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in a cooling bath (e.g., ice-salt or dry ice-acetone).

-

Initial Reaction: Charge the flask with 2-chloroethanol (2.0 equivalents) and a dry, inert solvent such as dichloromethane. Add a tertiary amine base like triethylamine (2.0 equivalents) to act as an HCl scavenger.

-

Phosphorylation: Cool the stirred solution to between -10 °C and 0 °C. Add phosphorus oxychloride (1.0 equivalent) dissolved in dichloromethane dropwise via the dropping funnel, ensuring the temperature does not exceed 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of triethylamine hydrochloride precipitate will be observed.

-

Hydrolysis: Carefully quench the reaction by slowly adding water to hydrolyze the intermediate bis(2-chloroethyl) phosphorochloridate to the desired phosphate product.

-

Workup: Filter the mixture to remove the hydrochloride salt. Transfer the filtrate to a separatory funnel, wash with dilute HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified using silica gel column chromatography to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

Analytical Methodology for Detection in Environmental Samples

The detection of BCEP is typically performed using chromatography coupled with mass spectrometry, which offers the necessary sensitivity and selectivity for complex matrices like water, urine, or dust extracts.

Caption: General workflow for the analysis of BCEP in aqueous samples.

This protocol is a representative method for the quantification of BCEP in water samples, adapted from established methods for organophosphate esters.[8][11][12]

-

Sample Preparation: Filter the water sample (e.g., 100-500 mL) through a 0.45 µm filter to remove particulate matter. Spike the sample with an appropriate internal standard.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by reagent water through it.

-

Load the prepared water sample onto the cartridge at a steady flow rate.

-

Wash the cartridge with reagent water to remove interfering hydrophilic compounds.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

-

Elution: Elute the analytes from the cartridge using a small volume of an appropriate organic solvent, such as ethyl acetate or acetonitrile.

-

Concentration and Derivatization (Optional but Recommended):

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., isooctane).

-

Causality Note: BCEP contains an acidic proton, which can lead to poor peak shape in GC. Derivatization (e.g., methylation with diazomethane or silylation with BSTFA) is often performed to create a more volatile and less polar analyte, significantly improving chromatographic performance and sensitivity.

-

-

GC-MS Analysis:

-

Injector: Splitless injection at ~250 °C.

-

Column: A mid-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300 °C.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of BCEP (and its derivative). PubChem spectral data indicates potential fragments to monitor.[6]

-

Part 3: Toxicological and Environmental Significance

BCEP's primary relevance stems from its role as a biological and environmental transformation product of TCEP. Therefore, its toxicology is intrinsically linked to that of its parent compound.

Metabolic Pathway

TCEP undergoes metabolic transformation in organisms, primarily through hydrolysis of its phosphoester bonds by enzymes like carboxylesterases. The primary degradation pathway involves the sequential removal of the 2-chloroethyl groups.

Caption: Simplified metabolic pathway of TCEP to BCEP.

Urinary metabolites of TCEP identified in animal studies include BCEP, confirming this pathway.[8] This metabolic conversion is a detoxification step, as it increases the polarity of the compound, facilitating its excretion from the body. However, the metabolites themselves are of toxicological interest.

Toxicological Profile of the Parent Compound (TCEP)

The health risks associated with TCEP exposure are the driving force for monitoring BCEP. TCEP has been identified as a compound of concern by numerous regulatory bodies.[3][12][13]

-

Reproductive Toxicity: TCEP has been shown to cause reproductive toxicity in animal studies, impairing fertility in both sexes.[13][14]

-

Neurotoxicity: Neurotoxic effects have been reported in rats and hens following TCEP exposure.[5][15][16]

-

Carcinogenicity: TCEP is classified as a suspected carcinogen.[3][8][13] The National Toxicology Program in the USA has reported evidence of its carcinogenic activity.[8]

Because BCEP is a direct and major metabolite, its concentration in biological fluids (e.g., urine) serves as a reliable proxy for an individual's internal dose of TCEP. Therefore, accurate BCEP analysis is a cornerstone of human biomonitoring studies and risk assessment for TCEP.

Environmental Occurrence

As a consequence of the widespread use and release of TCEP from consumer products, both TCEP and BCEP are detected in various environmental compartments. TCEP is frequently found in indoor dust, surface water, wastewater, and even remote locations like the Antarctic ice sheet, highlighting its potential for long-range transport.[5][15][17][18][19] The presence of BCEP in environmental samples indicates the ongoing degradation of TCEP in the environment.

Conclusion

This compound, while not a compound of direct industrial application, holds significant scientific importance as the primary metabolite of the flame retardant TCEP. Its chemical properties, particularly its increased polarity compared to the parent compound, dictate its behavior in biological and environmental systems. The synthesis of BCEP analytical standards and the development of sensitive detection methods, such as GC-MS, are critical for advancing our understanding of TCEP exposure and its associated health risks. As regulatory scrutiny of organophosphate flame retardants continues, the role of BCEP as a key biomarker in toxicological and environmental monitoring will only become more pronounced, making it a molecule of continued interest for researchers and public health professionals.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76438, this compound. PubChem. Available at: [Link]

-

RIVERLAND TRADING (n.d.). Tris (2-Chloroethyl) Phosphate Supplier | 115-96-8. RIVERLAND TRADING. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8295, Tris(2-chloroethyl) phosphate. PubChem. Available at: [Link]

-

Ataman Kimya (n.d.). TCEP = TRIS(2-CHLOROETHYL) PHOSPHATE. Ataman Kimya. Available at: [Link]

-

Wikipedia (2023). Tris(2-chloroethyl) phosphate. Wikipedia. Available at: [Link]

-

Global Substance Registration System (n.d.). This compound. gsrs. Available at: [Link]

-

Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry. Available at: [Link]

-

European Commission (2012). Opinion on tris(2-chloroethyl)phosphate (TCEP) in Toys. Scientific Committee on Health and Environmental Risks (SCHER). Available at: [Link]

-

Wang, Y., et al. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Frontiers in Environmental Science. Available at: [Link]

-

Zhang, J., et al. (2015). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction]. Se Pu. Available at: [Link]

-

Zhang, J., et al. (2015). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction]. ResearchGate. Available at: [Link]

-

IARC (n.d.). Tris(2-chloroethyl) Phosphate. IARC Publications. Available at: [Link]

-

Vermont Department of Health (2018). Tris(2-Chloroethyl) Phosphate (TCEP) (CAS 115-96-8). Vermont Department of Health. Available at: [Link]

-

Regnery, J., & Korte, E. (2010). Determination of Organophosphates in Lake Water. Agilent Technologies, Inc.. Available at: [Link]

-

IARC (n.d.). Bis-2-chloroethyl phosphate (BCEP) (Compound). Exposome-Explorer. Available at: [Link]

-

IARC (1999). Tris(2-chloroethyl) Phosphate. Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. NCBI Bookshelf. Available at: [Link]

-

IARC (1990). Tris(2-chloroethyl) phosphate. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. Available at: [Link]

-

Wang, S., et al. (2014). Detection and distribution of Tris(2-chloroethyl) phosphate on the East Antarctic ice sheet. Chemosphere. Available at: [Link]

- Google Patents (n.d.). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. Google Patents.

-

Oceanchem Group Limited (n.d.). Tris(2-Chloroethyl)Phosphate|TCEP. Oceanchem Group Limited. Available at: [Link]

Sources

- 1. Exposome-Explorer - Bis-2-chloroethyl phosphate (BCEP) (Compound) [exposome-explorer.iarc.fr]

- 2. Tris (2-Chloroethyl) Phosphate Supplier | 115-96-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 3. Tris(2-chloroethyl) phosphate - Wikipedia [en.wikipedia.org]

- 4. chinayaruichem.com [chinayaruichem.com]

- 5. Tris(2-Chloroethyl) Phosphate - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | C4H9Cl2O4P | CID 76438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | CID 8295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. healthvermont.gov [healthvermont.gov]

- 14. ec.europa.eu [ec.europa.eu]

- 15. frontiersin.org [frontiersin.org]

- 16. Tris(2-chloroethyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Frontiers | Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms [frontiersin.org]

- 18. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 19. Detection and distribution of Tris(2-chloroethyl) phosphate on the East Antarctic ice sheet - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Bis(2-chloroethyl) phosphate standard

An In-depth Technical Guide to the Synthesis of Bis(2-chloroethyl) Phosphate Standard

Abstract

This compound (BCEP) is a significant organophosphate compound, primarily recognized as a major metabolite of the widely used flame retardant, Tris(2-chloroethyl) phosphate (TCEP).[1] As a result, its presence in environmental and biological samples serves as a key biomarker for exposure to its parent compound. The synthesis of a pure BCEP analytical standard is therefore crucial for researchers in toxicology, environmental science, and drug development to enable accurate quantification and toxicological assessment. This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, grounded in established principles of organophosphorus chemistry. We will detail the core synthetic strategy, provide a step-by-step experimental protocol, and discuss the critical safety considerations and analytical validation techniques required for producing a high-purity reference standard.

Introduction and Significance

This compound, with the chemical formula C₄H₉Cl₂O₄P, belongs to the class of organophosphate diesters.[2] Its primary relevance stems from its role as a metabolite of TCEP, a flame retardant and plasticizer that has seen widespread use and is now a compound of environmental concern. TCEP is known to be metabolized in vivo to BCEP, which is then excreted. The ability to accurately measure BCEP levels is fundamental to biomonitoring studies aimed at assessing human exposure to TCEP.

This guide is designed for researchers and scientists who require a reliable method for synthesizing BCEP as an analytical standard. We will focus on the most direct and chemically sound method: the controlled phosphorylation of 2-chloroethanol with phosphorus oxychloride.

Critical Safety and Handling

Trustworthiness Pillar: A Self-Validating System Starts with Safety. Before any experimental work commences, a thorough understanding and mitigation of the associated hazards are paramount. The reagents used in this synthesis are highly hazardous.

-

Phosphorus Oxychloride (POCl₃): An extremely toxic and corrosive liquid.[3] It reacts violently with water, releasing heat and toxic hydrogen chloride gas.[3][4] Inhalation can cause severe respiratory damage, and skin contact results in severe burns. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

-

2-Chloroethanol (HOCH₂CH₂Cl): A toxic liquid that can be fatal if swallowed, inhaled, or absorbed through the skin.[5] It is also a suspected teratogen. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit of 5 ppm over an eight-hour average.[5] Strict handling procedures in a fume hood are mandatory.

-

Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected carcinogen and mutagen.

-

Product (this compound): As a metabolite of TCEP, which is a suspected carcinogen, BCEP should be handled with care as a potentially toxic substance.[6][7]

All waste generated must be neutralized and disposed of according to institutional and local environmental regulations for hazardous chemical waste.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is achieved via the phosphorylation of 2-chloroethanol using phosphorus oxychloride. This reaction is a classic example of forming a phosphate ester from an alcohol.

Core Reaction: POCl₃ + 2 HOCH₂CH₂Cl → (ClCH₂CH₂O)₂P(O)Cl + 2 HCl (ClCH₂CH₂O)₂P(O)Cl + H₂O → (ClCH₂CH₂O)₂P(O)OH + HCl

The reaction proceeds in two main stages:

-

Phosphorylation: Phosphorus oxychloride is a highly reactive phosphorylating agent.[8] The hydroxyl group of 2-chloroethanol acts as a nucleophile, attacking the electrophilic phosphorus atom. This results in the sequential displacement of two chloride atoms from POCl₃ to form bis(2-chloroethyl) phosphorochloridate.

-

Hydrolysis: The remaining P-Cl bond in the intermediate is highly susceptible to hydrolysis. A controlled aqueous workup cleaves this bond to yield the final product, this compound.

Causality Behind Experimental Choices:

-

Use of a Base: Each substitution of a chloroethyl group onto the phosphorus center liberates one equivalent of hydrogen chloride (HCl). This acidic byproduct can cause undesirable side reactions. Therefore, a non-nucleophilic base, such as pyridine or triethylamine, is used as an acid scavenger to neutralize the HCl as it is formed.[9]

-

Stoichiometry and Control: The key challenge is to control the reaction to favor the formation of the di-substituted phosphate ester over the mono- and tri-esters (TCEP). This is achieved by carefully controlling the stoichiometry of the reactants. Using a molar ratio of approximately 2:1 of 2-chloroethanol to POCl₃ is critical.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) using an ice bath is essential to slow the reaction rate, prevent runaway reactions, and minimize the formation of byproducts.[10]

-

Order of Addition: Typically, the phosphorus oxychloride is added dropwise to a solution of the alcohol and the base.[9] This maintains a low concentration of the highly reactive POCl₃, allowing for better control over the reaction.

Reaction Mechanism Diagram

Sources

- 1. Exposome-Explorer - Bis-2-chloroethyl phosphate (BCEP) (Compound) [exposome-explorer.iarc.fr]

- 2. This compound | C4H9Cl2O4P | CID 76438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphorus Oxychloride [commonorganicchemistry.com]

- 4. chemicalspace.wordpress.com [chemicalspace.wordpress.com]

- 5. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

- 6. cpachem.com [cpachem.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US2978478A - Reaction of phosphorus oxychloride and polar polyhydric compounds - Google Patents [patents.google.com]

Technischer Leitfaden zu Bis(2-chlorethyl)phosphat (CAS: 3040-56-0): Ein umfassender Überblick für Forschung und Entwicklung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Untersuchung von Bis(2-chlorethyl)phosphat (BCEP), einer Organophosphorverbindung von erheblichem Interesse in der Umwelt- und Toxizitätsforschung. Als primärer Metabolit und Abbauprodukt des weit verbreiteten Flammschutzmittels Tris(2-chlorethyl)phosphat (TCEP) ist das Verständnis der Eigenschaften, des Verhaltens und der analytischen Bestimmung von BCEP von entscheidender Bedeutung für die Bewertung der menschlichen Exposition und des Umweltrisikos. Dieser Leitfaden behandelt die Synthese, die physikalisch-chemischen Eigenschaften, die analytischen Methoden, die toxikologischen Aspekte und den Verbleib in der Umwelt von BCEP und stützt sich dabei auf aktuelle wissenschaftliche Erkenntnisse, um eine maßgebliche Ressource für die wissenschaftliche Gemeinschaft bereitzustellen.

Einleitung

Bis(2-chlorethyl)phosphat, mit der CAS-Nummer 3040-56-0, ist ein Diester der Phosphorsäure. Es ist strukturell durch eine zentrale Phosphatgruppe gekennzeichnet, die an zwei 2-Chlorethyl-Seitenketten gebunden ist. Obwohl es keine bedeutenden direkten industriellen Anwendungen hat, erlangt BCEP seine wissenschaftliche und regulatorische Bedeutung als Hauptmetabolit des Flammschutzmittels Tris(2-chlorethyl)phosphat (TCEP). TCEP wird in einer Vielzahl von Verbraucher- und Industrieprodukten eingesetzt, darunter Polymere, Textilien und elektronische Geräte, um deren Entflammbarkeit zu verringern.[1][2] Folglich ist BCEP in verschiedenen Umweltmatrizes und biologischen Proben als Indikator für die Exposition gegenüber TCEP nachweisbar.[3][4]

Dieser Leitfaden zielt darauf ab, ein tiefgreifendes technisches Verständnis von BCEP zu vermitteln und als umfassende Referenz für Forscher zu dienen, die sich mit Umweltanalytik, Toxikologie und der Entwicklung von Arzneimitteln befassen.

Chemische und physikalische Eigenschaften

BCEP ist eine farblose bis blassgelbe Flüssigkeit, die in organischen Lösungsmitteln löslich ist, jedoch eine begrenzte Löslichkeit in Wasser aufweist. Die wichtigsten physikalisch-chemischen Eigenschaften sind in der folgenden Tabelle zusammengefasst.

| Eigenschaft | Wert | Quelle |

| Chemische Formel | C₄H₉Cl₂O₄P | [5] |

| Molekulargewicht | 222,99 g/mol | [5] |

| CAS-Nummer | 3040-56-0 | [5] |

| IUPAC-Name | Bis(2-chlorethyl)hydrogenphosphat | [5] |

| Aussehen | Farblose bis blassgelbe Flüssigkeit | N/A |

| Wasserlöslichkeit | Begrenzt | N/A |

| XLogP3 | 0,2 | [5] |

| Topologische polare Oberfläche | 55,8 Ų | [5] |

Synthese und Herstellung

Obwohl BCEP hauptsächlich als Metabolit von TCEP entsteht, ist seine gezielte Synthese für die Herstellung von analytischen Standards und für Forschungszwecke von Bedeutung. Die primäre synthetische Route zu BCEP ist die partielle Hydrolyse seines Triester-Analogons TCEP.

Partielle Hydrolyse von Tris(2-chlorethyl)phosphat (TCEP)

Die Hydrolyse von TCEP zu BCEP kann unter sauren oder basischen Bedingungen oder enzymatisch erfolgen. Unter Umweltbedingungen ist die mikrobielle Biotransformation ein wichtiger Weg für die Bildung von BCEP aus TCEP.[1][4]

Abbildung 1: Vereinfachter Hydrolyseweg von TCEP zu BCEP und MCEP.

Experimentelles Protokoll: Laborsynthese von BCEP durch saure Hydrolyse von TCEP

-

Reaktionsaufbau: In einem Rundkolben wird Tris(2-chlorethyl)phosphat (TCEP) in einem geeigneten organischen Lösungsmittel (z. B. Acetonitril) gelöst.

-

Säurezugabe: Eine stöchiometrische Menge einer wässrigen Säurelösung (z. B. Salzsäure) wird langsam unter Rühren zugegeben.

-

Reaktionsbedingungen: Die Reaktion wird bei erhöhter Temperatur (z. B. 50-70 °C) für mehrere Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Hochleistungsflüssigkeitschromatographie (HPLC) verfolgt werden.

-

Aufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Dichlormethan) aufgenommen und mit Wasser gewaschen, um die Säure zu entfernen.

-

Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel verdampft. Das resultierende Rohprodukt kann durch Säulenchromatographie an Kieselgel gereinigt werden, um reines Bis(2-chlorethyl)phosphat zu erhalten.

Analytische Methoden

Die genaue Quantifizierung von BCEP in verschiedenen Matrizes ist entscheidend für die Expositionsbewertung und Umweltüberwachung. Aufgrund seiner Polarität und seines Vorhandenseins in komplexen Proben wie Urin und Wasser werden fortschrittliche chromatographische Techniken eingesetzt.

Analyse in biologischen Proben (Urin)

Die Ultra-Hochleistungsflüssigkeitschromatographie gekoppelt mit Tandem-Massenspektrometrie (UPLC-MS/MS) ist die Methode der Wahl für die Analyse von BCEP in Urinproben.[6][7]

Protokoll: UPLC-MS/MS-Analyse von BCEP in Urin

-

Probenvorbereitung (Festphasenextraktion - SPE):

-

Eine Urinprobe (z. B. 1 ml) wird mit einem internen Standard (z. B. deuteriertes BCEP) versetzt und mit einem Puffer (z. B. Ammoniumacetat) verdünnt.

-

Die Probe wird auf eine SPE-Kartusche (z. B. eine Mixed-Mode-Anionenaustauschkartusche) geladen.

-

Die Kartusche wird mit Wasser und einem schwachen organischen Lösungsmittel gewaschen, um Interferenzen zu entfernen.

-

BCEP wird mit einem geeigneten Elutionsmittel (z. B. eine Mischung aus organischem Lösungsmittel und einer schwachen Säure oder Base) eluiert.

-

Das Eluat wird zur Trockne eingedampft und in der mobilen Phase für die UPLC-MS/MS-Analyse rekonstituiert.

-

-

Chromatographische Trennung:

-

Säule: Eine Umkehrphasen-Säule (z. B. C18) mit kleiner Partikelgröße (≤ 1.8 µm).

-

Mobile Phase: Ein Gradient aus Wasser und einem organischen Lösungsmittel (z. B. Acetonitril oder Methanol), die beide einen geeigneten Zusatzstoff (z. B. Ameisensäure oder Ammoniumformiat) enthalten, um die Ionisierung zu verbessern.

-

Flussrate: Typischerweise im Bereich von 0,3-0,5 ml/min.

-

-

Massenspektrometrische Detektion:

-

Ionisierungsmodus: Elektrospray-Ionisierung (ESI) im negativen Ionenmodus.

-

Scan-Modus: Multiple Reaction Monitoring (MRM) zur Überwachung spezifischer Übergänge vom Vorläuferion zum Produkt-Ion für BCEP und den internen Standard zur Erhöhung der Selektivität und Sensitivität.

-

Abbildung 2: Workflow für die UPLC-MS/MS-Analyse von BCEP in Urin.

Analyse in Umweltproben (Wasser)

Für die Analyse von BCEP in Wasserproben wird häufig die Gaschromatographie-Massenspektrometrie (GC-MS) nach einer Derivatisierung oder die Flüssigchromatographie-Massenspektrometrie (LC-MS) eingesetzt.[8][9] Die Probenvorbereitung mittels Festphasenextraktion ist auch hier ein entscheidender Schritt zur Aufkonzentrierung des Analyten und zur Entfernung von Matrixinterferenzen.

Toxikologie und gesundheitliche Auswirkungen

Die Toxikologie von BCEP ist eng mit der seines Vorläufermoleküls TCEP verknüpft. Nach der Exposition wird TCEP im Körper zu BCEP und anderen Metaboliten verstoffwechselt.[3] Daher spiegelt das toxikologische Profil von TCEP wahrscheinlich die kombinierten Effekte der Ausgangsverbindung und ihrer Metaboliten wider.

TCEP wird als potenziell krebserregend für den Menschen eingestuft und es gibt Hinweise auf seine Reproduktionstoxizität in Tierversuchen.[10][11] Studien haben gezeigt, dass TCEP neurotoxische Wirkungen haben kann.[10] Als Organophosphat hat BCEP das Potenzial, als Cholinesterase-Hemmer zu wirken, obwohl spezifische Daten zur Hemmung durch BCEP begrenzt sind.

In-vitro-Studien an menschlichen Erythrozyten haben gezeigt, dass TCEP oxidativen Stress, Hämolyse und Eryptose (programmierter Zelltod von Erythrozyten) induzieren kann, obwohl es ein geringeres toxisches Potenzial als das strukturverwandte TCPP (Tris(1-chlor-2-propyl)phosphat) aufweist.[12]

Umweltverhalten und Ökotoxikologie

BCEP gelangt hauptsächlich durch den Abbau von TCEP in die Umwelt. TCEP wird in verschiedenen Umweltkompartimenten wie Wasser, Sediment und Staub nachgewiesen.[2] Aufgrund seiner relativ hohen Wasserlöslichkeit im Vergleich zu anderen Flammschutzmitteln kann TCEP in aquatische Systeme transportiert werden, wo es durch abiotische (Hydrolyse) und biotische (mikrobieller Abbau) Prozesse zu BCEP abgebaut werden kann.[4][13]

Studien zur aquatischen Toxizität von TCEP haben gezeigt, dass es für Wasserorganismen schädlich sein kann, wobei die Empfindlichkeit je nach Spezies variiert.[2] Da BCEP ein stabiles Abbauprodukt ist, ist sein Vorkommen und seine Persistenz in aquatischen Umgebungen von ökologischer Bedeutung. Die biologische Abbaubarkeit von BCEP selbst ist begrenzt, was zu seiner Anreicherung in der Umwelt beitragen kann.

Anwendungen und Verwendung

Die primäre Anwendung von Bis(2-chlorethyl)phosphat liegt in seiner Verwendung als analytischer Referenzstandard. Als Hauptmetabolit von TCEP ist die Verfügbarkeit von reinem BCEP für die Kalibrierung von Analysegeräten und für die Durchführung von Expositionsstudien unerlässlich. Es gibt keine bekannten signifikanten industriellen Anwendungen von BCEP als eigenständige Chemikalie.

Fazit

Bis(2-chlorethyl)phosphat ist eine Schlüsselverbindung für das Verständnis der Umweltauswirkungen und der menschlichen Exposition gegenüber dem Flammschutzmittel Tris(2-chlorethyl)phosphat. Dieser technische Leitfaden hat einen umfassenden Überblick über die Synthese, die Eigenschaften, die analytischen Methoden, die Toxikologie und das Umweltverhalten von BCEP gegeben. Die vorgestellten Protokolle und Daten bieten eine solide Grundlage für Forscher und Fachleute, die sich mit dieser wichtigen Verbindung befassen. Zukünftige Forschungsarbeiten sollten sich auf die spezifische Toxizität von BCEP konzentrieren, um die Risikobewertung von TCEP weiter zu verfeinern und die potenziellen gesundheitlichen Auswirkungen der Exposition gegenüber diesem weit verbreiteten Kontaminanten besser zu verstehen.

Referenzen

-

PubChem. Tris(2-chloroethyl) phosphate. National Center for Biotechnology Information. [Link]

-

Li, W., et al. (2020). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. Environmental Science & Technology, 54(9), 5593-5602. [Link]

-

Ataman Kimya. TCEP = TRIS(2-CHLOROETHYL) PHOSPHATE. [Link]

-

PubChem. Bis(2-chloroethyl) phosphate. National Center for Biotechnology Information. [Link]

-

Frontiers in Environmental Science. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. [Link]

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 48. (1990). Tris(2-chloroethyl) Phosphate. [Link]

-

Cequier, E., et al. (2014). A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography-high resolution mass spectrometry. Journal of Chromatography A, 1358, 134-141. [Link]

-

Woźniak, E., et al. (2021). Changes in Human Erythrocyte Exposed to Organophosphate Flame Retardants: Tris(2-chloroethyl) Phosphate and Tris(1-chloro-2-propyl) Phosphate. International Journal of Molecular Sciences, 22(13), 7085. [Link]

-

Inchem. ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE. [Link]

-

Perreault, F., et al. (2011). Reaction of Tris(2-chloroethyl)phosphate with Reduced Sulfur Species. Environmental Science & Technology, 45(15), 6466-6473. [Link]

-

Agilent. (2010). Determination of Organophosphates in Lake Water. [Link]

-

LCGC International. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. [Link]

-

MDPI. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | CID 8295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C4H9Cl2O4P | CID 76438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Tris(2-Chloroethyl) Phosphate - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE [inchem.org]

- 12. Changes in Human Erythrocyte Exposed to Organophosphate Flame Retardants: Tris(2-chloroethyl) Phosphate and Tris(1-chloro-2-propyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reaction of Tris(2-chloroethyl)phosphate with Reduced Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Bis(2-chloroethyl) phosphate (BCEP) as a Key Metabolite of Tris(2-chloroethyl) phosphate (TCEP): Formation, Analysis, and Toxicological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-chloroethyl) phosphate (TCEP) is an organophosphate flame retardant and plasticizer whose widespread use has led to ubiquitous environmental contamination and human exposure. Understanding its metabolic fate is critical for assessing the associated health risks. This technical guide provides a comprehensive overview of bis(2-chloroethyl) phosphate (BCEP), the primary metabolite of TCEP. We delve into the metabolic pathways of TCEP biotransformation, present a detailed, field-proven protocol for the analytical determination of BCEP in biological matrices, discuss its toxicological implications, and summarize current human exposure data. This document serves as an essential resource for professionals in toxicology, environmental health, and drug development engaged in studying the impact of organophosphate esters.

Introduction: The Parent Compound, Tris(2-chloroethyl) phosphate (TCEP)

Tris(2-chloroethyl) phosphate (TCEP) is a halogenated organophosphate ester used extensively as a flame retardant in polyurethane foams, resins, and plastics, as well as a plasticizer.[1][2] Its additive nature, meaning it is not chemically bound to the polymer matrix, facilitates its leaching into the environment, leading to widespread contamination of air, water, soil, and household dust.[3][4]

Human exposure to TCEP is a significant concern due to its association with a range of adverse health effects.[3] Toxicological studies have linked TCEP to neurotoxicity, reproductive toxicity, and endocrine-disrupting effects.[3][5][6] Notably, TCEP is classified as a suspected carcinogen.[7][8][9] Given these risks, monitoring human exposure is paramount, which is primarily achieved by measuring its metabolites in biological samples such as urine.[10] The principal metabolite used for this purpose is this compound (BCEP).[11][12]

Metabolic Transformation: From TCEP to BCEP

The biotransformation of TCEP is a critical process that dictates its toxicokinetics and serves as the basis for exposure assessment. The primary metabolic pathway is the hydrolysis of a phosphoester bond, yielding BCEP.

The Hydrolytic Pathway

In biological systems, TCEP undergoes metabolic degradation primarily through hydrolysis, catalyzed by esterase enzymes such as phosphatases.[13] This reaction involves the cleavage of one of the 2-chloroethyl ester linkages to the central phosphate group.

The reaction can be summarized as: Tris(2-chloroethyl) phosphate → this compound + 2-chloroethanol

Further degradation can occur, with subsequent hydrolysis leading to mono-chloroethyl phosphate (MCEP) and ultimately inorganic phosphate.[13] However, BCEP is the most commonly detected and measured urinary metabolite and serves as a reliable biomarker of TCEP exposure.[10][12] Microbial communities in environmental settings have also been shown to degrade TCEP via this hydrolytic pathway.[13][14]

Caption: Metabolic pathway of TCEP to BCEP via hydrolysis.

Analytical Methodologies for BCEP Quantification

Accurate and sensitive quantification of BCEP in biological matrices is essential for assessing human exposure and conducting toxicological research. The gold-standard approach is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Rationale for Method Selection

-

Specificity & Sensitivity: LC-MS/MS provides unparalleled specificity through the selection of precursor and product ion transitions (Multiple Reaction Monitoring, MRM), minimizing matrix interference. Its high sensitivity is necessary to detect the low ng/mL concentrations of BCEP typically found in human urine.[10]

-

Matrix Compatibility: Unlike Gas Chromatography (GC), LC is directly compatible with aqueous biological samples like urine and plasma, requiring less complex sample derivatization.

Experimental Protocol: BCEP Quantification in Human Urine

This protocol outlines a robust, self-validating workflow for the determination of BCEP.

Step 1: Sample Preparation (Enzymatic Deconjugation and Solid-Phase Extraction)

-

Causality: In the body, metabolites like BCEP are often conjugated (e.g., with glucuronic acid) to increase water solubility for excretion. An enzymatic hydrolysis step using β-glucuronidase is crucial to cleave these conjugates, ensuring the measurement of total BCEP concentration.

-

Pipette 1.0 mL of urine into a 15 mL polypropylene tube.

-

Add an internal standard solution (e.g., deuterated BCEP) to correct for matrix effects and procedural losses.

-

Add 500 µL of ammonium acetate buffer (pH 6.5) and 20 µL of β-glucuronidase/arylsulfatase.

-

Vortex briefly and incubate at 37°C for 4 hours.

-

Allow the sample to cool to room temperature.

-

Causality: Solid-Phase Extraction (SPE) is employed to concentrate the analyte from the complex urine matrix and remove interfering substances like salts and proteins, which can suppress the ion signal in the mass spectrometer.

-

Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the entire hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of ultrapure water to remove salts.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte with 3 mL of 5% formic acid in acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol) for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). The C18 stationary phase effectively retains the moderately polar BCEP.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative. BCEP readily forms a [M-H]⁻ ion.

-

MRM Transitions: Monitor at least two transitions for confident identification (e.g., one for quantification, one for confirmation). Specific mass-to-charge ratios (m/z) must be determined by infusing a pure BCEP standard.

-

Caption: Standard workflow for BCEP analysis in urine.

Toxicological Implications of TCEP and BCEP

While most toxicological data focuses on the parent compound TCEP, the direct study of its metabolites is an emerging and critical field. The presence of BCEP in urine is a direct indicator of TCEP absorption and metabolism, linking individuals to the known hazards of TCEP, including potential carcinogenicity and reproductive toxicity.[9][10]

A pivotal study in zebrafish (Danio rerio) directly investigated the effects of TCEP metabolites. This research demonstrated that BCEP itself can cause developmental circulatory failure, highlighting that the metabolite is not benign and contributes to the overall toxicity profile of the parent compound.[15] This finding is crucial for risk assessment, as it confirms that the metabolic process does not necessarily result in detoxification.

Human Exposure Levels

Biomonitoring studies across the globe have confirmed widespread human exposure to TCEP by detecting BCEP in urine. The concentrations vary by geography, age, and likely exposure sources.

| Study Population & Region | Number of Participants (n) | BCEP Median Concentration (ng/mL) | Detection Frequency (%) | Reference |

| General Population, China | Not Specified | 0.68 | 50-100% | [10] |

| Adults (≥17 years), Taiwan | 258 | Lower than children | Significantly lower than children | [12] |

| Children (<17 years), Taiwan | 133 | Higher than adults | 97.7% | [12] |

Table 1: Summary of BCEP concentrations in human urine from select biomonitoring studies.

The data consistently show that children often have higher urinary concentrations of BCEP than adults.[12] This is attributed to factors like higher dust ingestion rates, different dietary patterns, and increased hand-to-mouth behavior, leading to greater uptake of TCEP from their environment.[12]

Conclusion and Future Directions

This compound is the definitive biomarker for assessing human exposure to the flame retardant TCEP. Its formation via hydrolysis is the primary metabolic pathway. Robust and sensitive analytical methods, predominantly based on LC-MS/MS, are well-established for its quantification in biological matrices.

Toxicological evidence indicates that BCEP is not an inert metabolite and may contribute to the adverse health effects associated with TCEP exposure. The consistent detection of BCEP in human urine, particularly at higher levels in children, underscores the pervasiveness of TCEP exposure and the need for continued monitoring and risk assessment.

Future research should focus on:

-

Elucidating the specific human enzymes (e.g., cytochrome P450 isoforms, paraoxonases) responsible for TCEP metabolism.

-

Expanding the toxicological profiling of BCEP to understand its specific mechanisms of action, particularly concerning neurodevelopmental and endocrine disruption.

-

Conducting longitudinal biomonitoring studies to better understand sources of exposure and the efficacy of regulatory actions aimed at reducing TCEP use.

References

-

Chen, Q., et al. (2020). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. Environmental Science & Technology. [Link][13]

-

European Commission, Scientific Committee on Health and Environmental Risks. (2012). Opinion on tris(2-chloroethyl)phosphate (TCEP) in Toys. European Commission. [Link][7]

-

Exposome-Explorer. (n.d.). Bis-2-chloroethyl phosphate (BCEP) (Compound). IARC. [Link][11]

-

Gravel, S., et al. (2025). Do urinary metabolites reflect occupational exposure to organophosphate flame retardants? A case study in electronic waste recycling workers. PhareSST. [Link][9]

-

International Labour Organization & World Health Organization. (2021). ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE. International Chemical Safety Cards (ICSCs). [Link][8]

-

Lee, J. S., et al. (2020). Developmental circulatory failure caused by metabolites of organophosphorus flame retardants in zebrafish, Danio rerio. Chemosphere. As cited in EPA Draft Risk Evaluation for Tris(2-chloroethyl) phosphate (TCEP) Systematic Review Supplemental File. [Link][15]

-

Liang, Y., et al. (2024). Metagenomic analyses of aerobic bacterial enrichment cultures that degraded Tris(2-chloroethyl) phosphate (TCEP) and its transformation products. Environmental Pollution. [Link][14]

-

Sutha, S., et al. (2022). Long term exposure to tris (2-chloroethyl) phosphate (TCEP) causes alterations in reproductive hormones, vitellogenin, antioxidant enzymes, and histology of gonads in zebrafish (Danio rerio): In vivo and computational analysis. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology. [Link][6]

-

Wang, B., et al. (2018). Urinary Metabolites of Organophosphate Flame Retardants in China: Health Risk From tris(2-chloroethyl) Phosphate (TCEP) Exposure. Environment International. [Link][10]

-

Wang, T., et al. (2022). Tris (2-chloroethyl) phosphate (TCEP) induces obesity and hepatic steatosis via FXR-mediated lipid accumulation in mice: Long-term exposure as a potential risk for metabolic diseases. Chemico-Biological Interactions. [Link][5]

-

Wu, C., et al. (2023). Levels of organophosphate flame retardants and their metabolites among 391 volunteers in Taiwan: difference between adults and children. Frontiers in Public Health. [Link][12]

-

Zhang, W., et al. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Frontiers in Environmental Science. [Link][2][3]

-

Zhao, F., et al. (2013). Detection and distribution of Tris(2-chloroethyl) phosphate on the East Antarctic ice sheet. Chemosphere. [Link][4]

Sources

- 1. Tris(2-chloroethyl) phosphate - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Detection and distribution of Tris(2-chloroethyl) phosphate on the East Antarctic ice sheet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tris (2-chloroethyl) phosphate (TCEP) induces obesity and hepatic steatosis via FXR-mediated lipid accumulation in mice: Long-term exposure as a potential risk for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long term exposure to tris (2-chloroethyl) phosphate (TCEP) causes alterations in reproductive hormones, vitellogenin, antioxidant enzymes, and histology of gonads in zebrafish (Danio rerio): In vivo and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE [chemicalsafety.ilo.org]

- 9. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 10. Urinary metabolites of organophosphate flame retardants in China: Health risk from tris(2-chloroethyl) phosphate (TCEP) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exposome-Explorer - Bis-2-chloroethyl phosphate (BCEP) (Compound) [exposome-explorer.iarc.fr]

- 12. Levels of organophosphate flame retardants and their metabolites among 391 volunteers in Taiwan: difference between adults and children - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metagenomic analyses of aerobic bacterial enrichment cultures that degraded Tris(2-chloroethyl) phosphate (TCEP) and its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Environmental Sources of Bis(2-chloroethyl) Phosphate (BCEP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl) phosphate (BCEP) is a degradation product of the widely used organophosphate flame retardant, tris(2-chloroethyl) phosphate (TCEP). As a result of the extensive use and subsequent environmental release of the parent compound, BCEP is emerging as a contaminant of concern. This technical guide provides a comprehensive overview of the environmental sources of BCEP, detailing its formation from TCEP and its subsequent detection in various environmental compartments. We will explore the primary and secondary sources of TCEP pollution that lead to the presence of BCEP, discuss its environmental fate and transport, and present methodologies for its detection and quantification. This guide is intended to serve as a critical resource for researchers and professionals working to understand and mitigate the environmental impact of this emerging contaminant.

Introduction to this compound (BCEP)

This compound (BCEP) is an organophosphate compound and a primary metabolite and degradation product of tris(2-chloroethyl) phosphate (TCEP)[1][2][3]. TCEP is a high-production-volume chemical used extensively as a flame retardant and plasticizer in a wide array of consumer and industrial products[4][5][6]. Due to its additive nature, TCEP is not chemically bound to the polymer matrix of these products and can be readily released into the environment through volatilization, leaching, and abrasion[4]. Once in the environment, TCEP undergoes degradation through various biotic and abiotic processes, leading to the formation of BCEP[1][2]. The persistence and potential toxicity of BCEP, coupled with the widespread presence of its parent compound, necessitate a thorough understanding of its environmental sources and fate.

Primary Sources: The Role of Tris(2-chloroethyl) Phosphate (TCEP)

The environmental presence of BCEP is inextricably linked to the production, use, and disposal of its parent compound, TCEP. Understanding the sources of TCEP is, therefore, fundamental to identifying the origins of BCEP contamination.

Industrial Production and Use of TCEP

TCEP is manufactured through the reaction of phosphorus oxychloride with ethylene oxide[7]. It is incorporated into a multitude of products to meet flammability standards. Key applications include:

-

Polymers and Plastics: TCEP is a common additive in polyurethanes (both flexible and rigid foams), polyvinyl chloride (PVC), polyester resins, and polyacrylates[6][7]. These materials are used in furniture, building insulation, automotive components, and electronics[7].

-

Textiles and Coatings: It is used in carpet backing, paints, lacquers, and adhesives[6][7][8][9].

-

Other Industrial Applications: TCEP also finds use as a lubricant additive and hydraulic fluid[4][6].

Release of TCEP from Consumer Products

The release of TCEP from consumer products is a major diffuse source of environmental contamination. As an additive flame retardant, TCEP is physically mixed with the material rather than chemically bonded, making it prone to leaching and volatilization over the product's lifespan[4][5]. This leads to its presence in indoor environments, including air and dust[8][10][11][12]. Indoor dust can act as a significant reservoir for TCEP, which can then be transported outdoors[13][14].

Secondary Sources: Environmental Transformation of TCEP to BCEP

The transformation of TCEP in the environment is the direct source of BCEP. This occurs through several degradation pathways in various environmental matrices.

Aquatic Environments

Surface water, groundwater, and wastewater are significant compartments for TCEP contamination and subsequent BCEP formation.

-

Wastewater Treatment Plants (WWTPs): WWTPs receive TCEP from industrial and domestic wastewater[7]. While some removal of TCEP occurs during treatment, it is often incomplete, leading to the discharge of both TCEP and its degradation product, BCEP, into receiving waters[15][16][17][18]. Effluents from various factories, including food, chemical, and steel industries, have been found to contain TCEP[7].

-

Surface Water: TCEP is frequently detected in rivers, lakes, and seawater[5][7][10]. In these environments, TCEP can undergo hydrolysis and microbial degradation to form BCEP[1]. The presence of microorganisms and varying physicochemical conditions can influence the rate of this transformation.

-

Groundwater: Leaching from contaminated soils and landfills can introduce TCEP into groundwater, where it can persist and slowly degrade to BCEP[19][20][21][22].

Terrestrial Environments

Soil and sediment are important sinks for TCEP and, consequently, sources of BCEP.

-

Landfill Leachate: The disposal of TCEP-containing products in landfills is a major source of contamination. TCEP can leach from these products and is frequently detected in landfill leachate[3]. Within the landfill environment, conditions can be conducive to the degradation of TCEP to BCEP.

-

Soil and Sediment: TCEP can be introduced to soil through atmospheric deposition, the application of sewage sludge, and irrigation with reclaimed water[23]. In soil and sediment, TCEP is subject to microbial degradation, which has been shown to produce BCEP as a primary byproduct[1]. Sorption to soil organic matter can affect its bioavailability and degradation rate[23].

Atmospheric Transport and Deposition

TCEP is semi-volatile and can be transported over long distances in the atmosphere, leading to its presence in remote regions, including the Antarctic ice sheet[24]. Atmospheric TCEP can be degraded, and both TCEP and BCEP can be deposited onto soil and water surfaces through wet and dry deposition[23].

Environmental Fate of this compound (BCEP)

Once formed, BCEP is subject to further environmental transport and degradation. As a dialkyl phosphate, it is more water-soluble than its parent compound, TCEP[25][26]. This property influences its mobility in aquatic and soil systems. Further degradation of BCEP can occur, eventually leading to the formation of mono(2-chloroethyl) phosphate (MCEP) and inorganic phosphate[1]. The overall persistence of BCEP in the environment is an area of active research.

Methodologies for Detection and Quantification

The analysis of BCEP in environmental samples typically involves extraction, cleanup, and instrumental analysis.

Sample Collection and Preparation

-

Water Samples: Water samples are typically collected in glass bottles and may be filtered to separate dissolved and particulate phases[27]. Solid-phase extraction (SPE) is a common technique for concentrating BCEP and other organophosphate esters from water samples prior to analysis[4][28].

-

Soil and Sediment Samples: Extraction from solid matrices is often performed using techniques such as microwave-assisted extraction (MAE) or ultrasonic extraction with an appropriate organic solvent[4].

-

Air and Dust Samples: Air samples are collected by passing air through a sorbent material. Dust samples are sieved to obtain a uniform particle size before extraction[8][29].

Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of BCEP[4][16]. These methods offer high sensitivity and selectivity, allowing for the detection of BCEP at trace levels in complex environmental matrices. Direct aqueous injection gas chromatography has also been utilized for the analysis of BCEP's parent compound and related hydrolysis products[27][30].

Visualization of Environmental Pathways

Diagram of BCEP Environmental Sources and Pathways

Caption: Environmental pathways from TCEP sources to BCEP formation.

Analytical Workflow for BCEP Quantification

Caption: General workflow for the analysis of BCEP in environmental samples.

Conclusion

This compound is an environmental contaminant that arises from the widespread use and subsequent degradation of its parent compound, TCEP. Its presence in various environmental compartments, including water, soil, and sediment, is a direct consequence of the release of TCEP from a multitude of industrial and consumer products. Understanding the sources and environmental pathways of TCEP is crucial for predicting and mitigating the occurrence of BCEP. Continued research into the environmental fate, transport, and toxicity of BCEP is necessary to fully assess its potential risks to ecosystems and human health. Furthermore, the development and standardization of analytical methods are essential for accurate monitoring and regulatory efforts. This guide provides a foundational understanding for researchers and professionals to address the challenges posed by this emerging contaminant.

References

-

A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs). (n.d.). MDPI. Retrieved from [Link]

- Chen, D., et al. (2021). Environmental fate and effects of organophosphate flame retardants in the soil-plant system. Science of The Total Environment, 785, 147385.

-

Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. (n.d.). MDPI. Retrieved from [Link]

- Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. (2020). International Journal of Environmental Research and Public Health, 17(18), 6713.

- Wang, Q., et al. (2020). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. Environmental Science & Technology, 54(9), 5557-5566.

- An Overview: Organophosphate Flame Retardants in the Atmosphere. (2022). Aerosol and Air Quality Research, 22(6), 210363.

-

Investigation of Ultrasonically Induced Degradation of Tris(2-chloroethyl) Phosphate in Water. (n.d.). ResearchGate. Retrieved from [Link]

- Tris(2-Chloroethyl) Phosphate. (1990). In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry.

- Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. (2023). Frontiers in Environmental Science, 11.

-

Tris(2-chloroethyl) phosphate. (n.d.). PubChem. Retrieved from [Link]

- Ingerowski, G., Friedle, A., & Thumulla, J. (2001). Chlorinated ethyl and isopropyl phosphoric acid triesters in the indoor environment--an inter-laboratory exposure study. Indoor Air, 11(3), 145-149.

- Identification of Three Novel Chloroalkyl Organophosphate Triesters in House Dust Using Halogenation-Guided Nontarget Screening Combined with Suspect Screening. (2021). Environmental Science & Technology, 55(5), 3043-3052.

-

TCEP = TRIS(2-CHLOROETHYL) PHOSPHATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Detection and distribution of Tris(2-chloroethyl) phosphate on the East Antarctic ice sheet. (n.d.). ResearchGate. Retrieved from [Link]

- Risk Evaluation for Tris(2-chloroethyl) Phosphate (TCEP) – Systematic Review Supplemental File. (2024). U.S. Environmental Protection Agency.

- The underestimated environmental risk of tris (2-chloroethyl) phosphate photodegradation in aqueous environment induced by polystyrene microplastics. (2025).

- Consumer Product Chemicals in Indoor Dust: A Quantitative Meta-analysis of U.S. Studies. (2016). Environmental Science & Technology, 50(19), 10661-10674.

- Tris(2-chloroethyl) phosphate, a pervasive flame retardant: critical perspective on its emissions into the environment and human toxicity. (2020). Environmental Science: Processes & Impacts, 22(9), 1809-1827.

-

Tris (2-Chloroethyl) Phosphate Supplier | 115-96-8. (n.d.). RIVERLAND TRADING. Retrieved from [Link]

- Synergistic degradation of Tris (2-Chloroethyl) Phosphate (TCEP) by US/Fenton system: Experimental, DFT calculation and toxicity evaluation. (2024). Environmental Science and Pollution Research, 31(27), 39120-39137.

-

Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

- Draft Risk Evaluation for Tris(2-chloroethyl) Phosphate (TCEP). (2023). U.S. Environmental Protection Agency.

- Final Scope of the Risk Evaluation for Tris(2-chloroethyl) Phosphate (TCEP) CASRN 115-96-8. (2020). U.S. Environmental Protection Agency.

-

Tris(2-chloroethyl) phosphate - Substance Information. (n.d.). European Chemicals Agency. Retrieved from [Link]

- Chemical-Free Biologically Enhanced Primary Treatment of Raw Wastewater for Improved Capture Carbon. (2022).

-

Determination of Trialkyl Phosphates in Wastewater by Solid Phase Extraction–Flow Injection–Atmospheric Pressure Chemical Ionization–Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

- Flame retardants in the indoor environment. Part iv: classification of experimental data from house dust, indoor air and chamber. (n.d.). Indoor Air 2002.

-

Tris(2-chloroethyl) phosphate, a pervasive flame retardant: Critical perspective on emissions into the environment and human toxicity. (n.d.). ResearchGate. Retrieved from [Link]

- Determination of Organophosphates in Lake W

-

SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Enhanced toxicity of 2,2-bis(chloromethyl) trimethylene bis[this compound] (V6) by nanopolystyrene particles towards HeLa cells. (2020). Nanotoxicology, 14(1), 1-14.

-

Bioelectrochemical Systems for Wastewater Treatment. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). GSRS. Retrieved from [Link]

-

A comprehensive review of landfill leachate treatment technologies. (n.d.). ResearchGate. Retrieved from [Link]

-

A CEP-based SOA for the management of WasteWater Treatment Plants. (n.d.). ResearchGate. Retrieved from [Link]

- Common Effluent Treatment Plants Monitoring and Process Augmentation Options to Conform Non-potable Reuse. (2021). Frontiers in Environmental Science, 9.

-

Busy Bee. (n.d.). NJ.gov. Retrieved from [Link]

- Subsurface Biological Activity in Relation to Ground Water Pollution. (n.d.). U.S. Environmental Protection Agency.

- Groundwater–Surface Water Interactions and Pollution Assessment Using Hydrochemistry and Environmental Isotopes δ18O, δ2H, and 3H in Puebla Metropolitan Area, Mexico. (2023).

-

Bacterial Communities in Ground-and Surface Water Mixing Zone Induced by Seasonal Heavy Extraction of Groundwater. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tris(2-chloroethyl) phosphate | C6H12Cl3O4P | CID 8295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review [mdpi.com]

- 5. Frontiers | Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms [frontiersin.org]

- 6. Tris (2-Chloroethyl) Phosphate Supplier | 115-96-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 7. Tris(2-Chloroethyl) Phosphate - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Chlorinated ethyl and isopropyl phosphoric acid triesters in the indoor environment--an inter-laboratory exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echa.europa.eu [echa.europa.eu]

- 10. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tris(2-chloroethyl) phosphate, a pervasive flame retardant: critical perspective on its emissions into the environment and human toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. irbnet.de [irbnet.de]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Common Effluent Treatment Plants Monitoring and Process Augmentation Options to Conform Non-potable Reuse [frontiersin.org]

- 19. nj.gov [nj.gov]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Environmental fate and effects of organophosphate flame retardants in the soil-plant system [journal.hep.com.cn]

- 24. researchgate.net [researchgate.net]

- 25. This compound | C4H9Cl2O4P | CID 76438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. GSRS [gsrs.ncats.nih.gov]

- 27. epa.gov [epa.gov]

- 28. agilent.com [agilent.com]

- 29. Identification of Three Novel Chloroalkyl Organophosphate Triesters in House Dust Using Halogenation-Guided Nontarget Screening Combined with Suspect Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. epa.gov [epa.gov]

An In-Depth Toxicological Profile of Bis(2-chloroethyl) Phosphate (BCEP)

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical or toxicological advice.

Introduction

Bis(2-chloroethyl) phosphate (BCEP) is an organophosphate compound that has garnered attention primarily as a metabolite of the widely used flame retardant, Tris(2-chloroethyl) phosphate (TCEP).[1][2] While extensive toxicological data exists for the parent compound, TCEP, the specific toxicological profile of BCEP is less well-documented. This guide provides a comprehensive overview of the known and inferred toxicological properties of BCEP, leveraging the extensive data available for TCEP to provide a robust understanding of its potential hazards. Understanding the toxicological profile of BCEP is critical for assessing the overall risk associated with TCEP exposure and for the development of safer alternative compounds.

This guide will delve into the chemical and physical properties of BCEP, its toxicokinetics with a focus on its formation from TCEP, and a detailed examination of its potential toxicological effects, including genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Furthermore, this document provides standardized experimental protocols for assessing the toxicity of organophosphate compounds like BCEP, in accordance with internationally recognized guidelines.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to assessing its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | bis(2-chloroethyl) hydrogen phosphate | [3] |

| CAS Number | 3040-56-0 | [3] |

| Molecular Formula | C4H9Cl2O4P | [3] |

| Molecular Weight | 222.99 g/mol | [3] |

| Appearance | No data available | |

| Water Solubility | No data available | |

| Log P (octanol-water partition coefficient) | 0.2 | [3] |

Toxicokinetics: The Metabolic Link to TCEP

BCEP is a primary metabolite of TCEP, formed through the hydrolytic degradation of the parent compound.[1] Therefore, the toxicokinetics of TCEP are directly relevant to understanding exposure to and the biological fate of BCEP.

Absorption, Distribution, Metabolism, and Excretion of TCEP

Studies have shown that TCEP is well absorbed and distributed in rats following oral administration.[3] The metabolic biotransformation of TCEP can lead to the formation of reactive metabolites, including BCEP, which are thought to contribute to its toxic effects.[4] The primary route of excretion for TCEP and its metabolites is through urine.[4]

The metabolic transformation of TCEP to BCEP is a critical step in its toxicological pathway. This process can influence the overall toxicity, persistence, and target organ effects of TCEP exposure. Understanding the enzymes and pathways involved in this biotransformation is essential for a complete risk assessment.[4]

Metabolic Pathway of TCEP to BCEP

The following diagram illustrates the metabolic conversion of TCEP to its primary metabolite, BCEP.

Caption: Metabolic conversion of TCEP to BCEP via hydrolysis.

Toxicological Profile

Due to the limited direct toxicological data for BCEP, the following sections will primarily discuss the known toxicological effects of its parent compound, TCEP. It is plausible that BCEP contributes to or mediates some of the observed toxicities of TCEP.

Acute Toxicity

Acute oral LD50 values for TCEP in rats have been reported to be in the range of 430 to 1230 mg/kg body weight.[5]

Genotoxicity

The genotoxic potential of TCEP has been investigated in various in vitro and in vivo assays. TCEP was not mutagenic in most bacterial mutation assays.[6] However, equivocal results have been reported in some studies, particularly in the presence of metabolic activation.[6] In mammalian cells, TCEP has been shown to induce sister chromatid exchanges but not chromosomal aberrations or mutations in some studies.[5] One study reported equivocal results in an in vivo micronucleus test in Chinese hamsters.[5]

Carcinogenicity